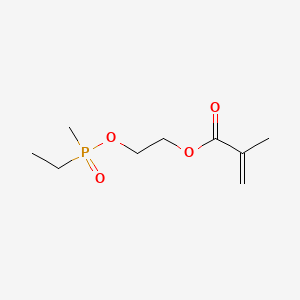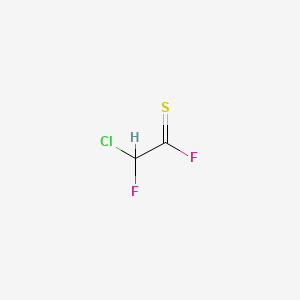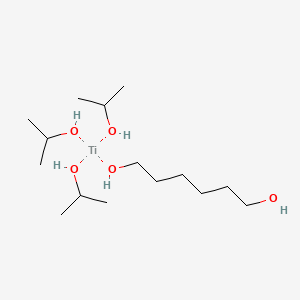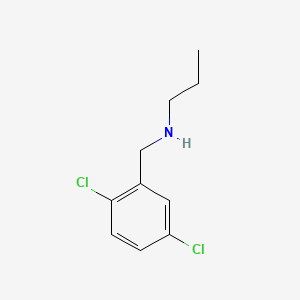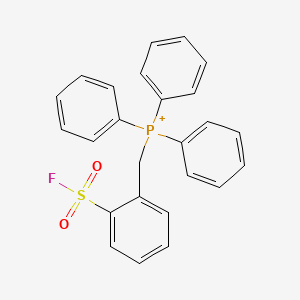
2-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride is a chemical compound that features a triphenylphosphoranyl group attached to a benzenesulfonyl fluoride moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride typically involves the reaction of triphenylphosphine with benzenesulfonyl fluoride under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride can undergo various types of chemical reactions, including:
Substitution Reactions: The fluoride group can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the phosphorus atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. These reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acid derivatives.
科学研究应用
2-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Industry: It may be used in the development of new materials and chemical processes.
作用机制
The mechanism by which 2-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride exerts its effects involves the interaction of the triphenylphosphoranyl group with specific molecular targets. For example, as an enzyme inhibitor, it can bind to the active site of enzymes like human neutrophil elastase, preventing the enzyme from catalyzing its substrate . This interaction often involves the formation of a covalent bond between the compound and the enzyme, leading to irreversible inhibition.
相似化合物的比较
Similar Compounds
Benzenesulfonyl Fluoride: Lacks the triphenylphosphoranyl group, making it less versatile in certain chemical reactions.
Triphenylphosphine: Does not contain the benzenesulfonyl fluoride moiety, limiting its applications in enzyme inhibition.
Uniqueness
2-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride is unique due to the presence of both the triphenylphosphoranyl and benzenesulfonyl fluoride groups. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable tool in both synthetic chemistry and biological research.
属性
CAS 编号 |
31362-41-1 |
|---|---|
分子式 |
C25H21FO2PS+ |
分子量 |
435.5 g/mol |
IUPAC 名称 |
(2-fluorosulfonylphenyl)methyl-triphenylphosphanium |
InChI |
InChI=1S/C25H21FO2PS/c26-30(27,28)25-19-11-10-12-21(25)20-29(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24/h1-19H,20H2/q+1 |
InChI 键 |
SWDREQUIIHRFDJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=CC=C2S(=O)(=O)F)(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






